molecular formula C14H18N4O4S B2713683 3,5-Dimethyl-4-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)isoxazole CAS No. 1797951-78-0

3,5-Dimethyl-4-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)isoxazole

Cat. No. B2713683
CAS RN: 1797951-78-0
M. Wt: 338.38
InChI Key: HTHBAKXLVORJGH-UHFFFAOYSA-N
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Description

The compound “3,5-Dimethyl-4-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)isoxazole” is a complex organic molecule that contains several functional groups, including an isoxazole ring, a piperidine ring, and a pyridazine ring . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Pyridazin-3 (2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for synthesizing piperidine and isoxazole derivatives are well-documented . Piperidine derivatives can be formed through intra- and intermolecular reactions . Isoxazole synthesis often involves metal-free synthetic routes .


Molecular Structure Analysis

The molecular structure of this compound likely involves a complex arrangement of its functional groups. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Synthesis and Characterization

  • A study by Naveen et al. (2015) involved the synthesis and characterization of a compound with a similar sulfonyl-piperidinyl-isoxazole structure. This compound was characterized using spectroscopic techniques and X-ray diffraction studies, which confirmed its monoclinic crystal system. The study highlights the compound's structural features, including its chair conformation piperidine ring and distorted tetrahedral geometry around the sulfur atom, suggesting potential for diverse chemical applications (Naveen et al., 2015).

Reactivity and Derivative Synthesis

  • Research by Balasubramaniam et al. (1990) on the metalation and electrophilic quenching of isoxazoles provides insights into the synthesis of thioalkyl derivatives, a method that could potentially be applied to modify the compound for specific scientific applications. This study presents a selective and synthetically useful approach to obtaining derivatives, highlighting the compound's versatility in chemical synthesis (Balasubramaniam et al., 1990).

Potential Biological Activities

  • Faidallah et al. (2013) reported on the synthesis of novel urea and thiourea derivatives of isoxazolo[4,5-d]pyridazine and related compounds, evaluated as antimicrobial agents. The study found that some compounds displayed broad-spectrum antibacterial activity, suggesting that derivatives of the compound could potentially exhibit similar biological activities (Faidallah et al., 2013).

Mechanism of Action

properties

IUPAC Name

3,5-dimethyl-4-(4-pyridazin-3-yloxypiperidin-1-yl)sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-10-14(11(2)22-17-10)23(19,20)18-8-5-12(6-9-18)21-13-4-3-7-15-16-13/h3-4,7,12H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHBAKXLVORJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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